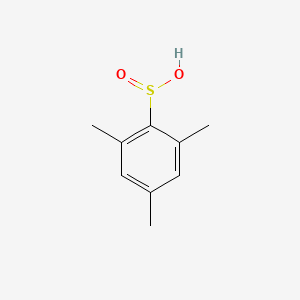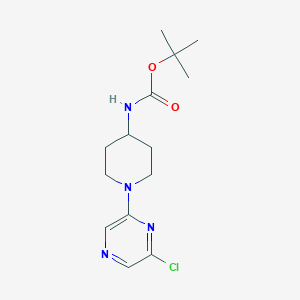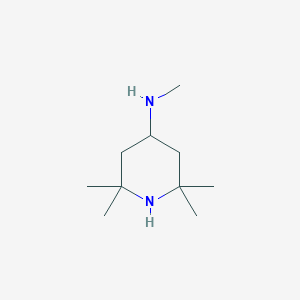
N,2,2,6,6-Pentamethylpiperidin-4-amine
Descripción general
Descripción
N,2,2,6,6-Pentamethylpiperidin-4-amine is a chemical compound that is closely related to various substituted piperidines, which are of interest due to their applications in medicinal chemistry and materials science. The compound is structurally related to 2,2,6,6-tetramethylpiperidine derivatives, which are known for their stability and reactivity, making them useful in various chemical reactions and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simpler piperidine derivatives. For instance, the N-carboxyanhydride of a related compound was synthesized starting from 2,2,6,6-tetramethyl-4-oxo-piperidine, followed by oxidation and reaction with phosgene to yield the desired product . Another synthesis method for a related compound involved a diastereoselective addition of cuprate to an unsaturated ester and subsequent reductive amination . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex, with the potential for polymorphism as seen in N-phenylpyridin-4-amine, which forms two polymorphs with different molecular arrangements . The molecular structure is crucial as it can affect the physical and chemical properties of the compound, as well as its reactivity and potential applications.
Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For example, hindered amine stabilizers based on the piperidine structure can be analyzed and compared using chromatography, indicating their complexity and the variety of reactions they can undergo . Reductive amination is another common reaction for synthesizing substituted piperidines, which can yield products with significant pharmacological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the stability and reactivity of the compound. Hindered amine stabilizers, for example, contain the piperidine structure and show a variety of homologues and components, which can be analyzed for purity control . The synthesis of polymers containing the piperidine structure demonstrates the potential for creating materials with novel properties, such as those with nitroxyl radical moieties .
Aplicaciones Científicas De Investigación
N,2,2,6,6-Pentamethylpiperidin-4-amine is a chemical compound with the molecular formula C10H22N2 . It’s a type of piperidine, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The synthesis of piperidine-containing compounds has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) : An efficient continuous-flow process has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C .
-
Preparation of N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-α-(3,5-di-t-butyl-4-hydroxyphenyl)-α-methyl propionamide : In this application, N,2,2,6,6-Pentamethylpiperidin-4-amine is used in the synthesis of N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-α-(3,5-di-t-butyl-4-hydroxyphenyl)-α-methyl propionamide. The reaction involves the use of sodium hydroxide and sodium carbonate in chloroform and acetone .
-
Synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) : An efficient continuous-flow process has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C .
-
Preparation of N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-α-(3,5-di-t-butyl-4-hydroxyphenyl)-α-methyl propionamide : In this application, N,2,2,6,6-Pentamethylpiperidin-4-amine is used in the synthesis of N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-α-(3,5-di-t-butyl-4-hydroxyphenyl)-α-methyl propionamide. The reaction involves the use of sodium hydroxide and sodium carbonate in chloroform and acetone .
Safety And Hazards
Propiedades
IUPAC Name |
N,2,2,6,6-pentamethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIARZNQLSJFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545988 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2,6,6-Pentamethylpiperidin-4-amine | |
CAS RN |
62995-79-3 | |
| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



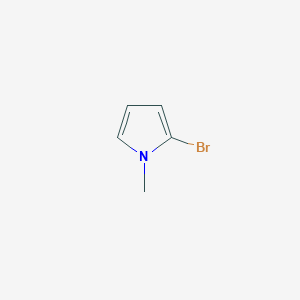
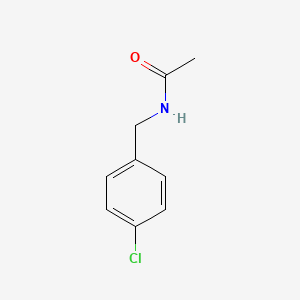
![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)
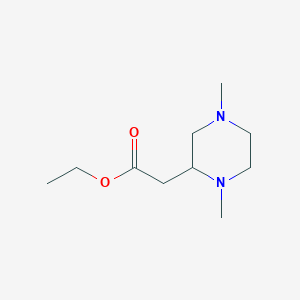

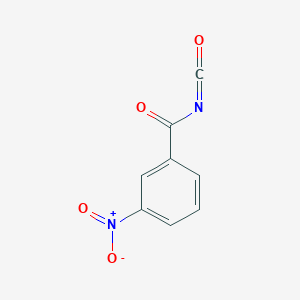
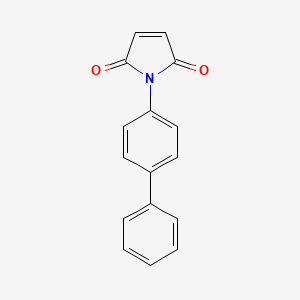

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)

